molecular formula C19H14ClN5S B2575156 (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile CAS No. 1031061-03-6

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile

Cat. No.: B2575156
CAS No.: 1031061-03-6
M. Wt: 379.87
InChI Key: BJBSNUYACUYBED-UHFFFAOYSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a 1,3-benzothiazole core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of pharmacological activities. Compounds containing the benzothiazole moiety have been extensively investigated for their diverse biological properties, which include serving as kinase inhibitors , and exhibiting anti-tumour, anti-inflammatory, and anti-viral activities . The specific structure of this reagent, which incorporates a benzothiazole unit linked via a propenenitrile bridge to a chloro-isopropylpyrazolopyridine group, suggests potential for use in developing targeted therapeutic agents. The presence of the pyrazolopyridine ring, a common heterocycle in pharmaceuticals, may contribute to interactions with various enzyme families, including kinases . This compound is intended for use in non-human research only and is not for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a candidate for biological screening assays to explore new mechanisms of action and structure-activity relationships (SAR). For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5S/c1-11(2)25-18-14(10-22-25)8-12(17(20)24-18)7-13(9-21)19-23-15-5-3-4-6-16(15)26-19/h3-8,10-11H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSNUYACUYBED-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a chloro-substituted pyrazolo-pyridine group. These structural elements are known to influence the compound's biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H16ClN3S
Molecular Weight353.86 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human cancer models, particularly in lung cancer cells like HCC827 and NCI-H358 .

Mechanism of Action:
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may interact with specific enzymes or receptors that play critical roles in these pathways, leading to reduced tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate moderate to potent activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Study 1: Antiproliferative Activity

A study published in the journal Molecules assessed various benzothiazole derivatives for their antiproliferative effects. Among these, the chloro-substituted derivatives exhibited enhanced activity against cancer cell lines compared to their non-chloro counterparts. The study highlighted the importance of substituent effects on biological activity and suggested further exploration of similar compounds for therapeutic applications .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against various microbial strains using the broth microdilution method. Results demonstrated significant inhibition of bacterial growth, with MIC values suggesting that the compound could be developed into a novel antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Analogues from Pyrazole and Pyridopyrazole Families

describes three pyrazole derivatives synthesized via cyclocondensation of diketones with hydrazine. While these compounds lack the benzothiazole and pyrazolo[3,4-b]pyridine moieties, they share key features such as:

  • Fluorinated aromatic substituents: Compounds 13–15 in incorporate fluorophenol groups, which enhance metabolic stability and bioavailability compared to the chloro-substituted pyridopyrazole in the target compound .
  • Ethenyl linkers : All compounds feature conjugated double bonds, which influence electronic properties and binding affinities.

Table 1: Structural and Analytical Comparison

Property Target Compound Compound 13 ()
Core Structure Benzothiazole + pyrazolo[3,4-b]pyridine Pyrazole with fluorophenol substituents
Substituents 6-Chloro, isopropyl, nitrile 3-Fluoro-4-hydroxyphenyl
Synthesis Method Not specified in evidence Cyclocondensation of diketones + hydrazine
1H-NMR Shifts Not available δ 6.8–7.5 (aromatic protons)
Elemental Analysis Not available C: 67.2% (calc), 67.1% (obs)
Functional Group Impact on Bioactivity

The nitrile group in the target compound may enhance binding to cysteine residues in enzymes, a feature absent in the fluorinated pyrazoles of . Conversely, the hydroxyl groups in Compounds 13–15 facilitate hydrogen bonding, as discussed in , which could improve solubility but reduce membrane permeability compared to the chloro-isopropyl group in the target compound .

Antiviral Potential

highlights piroxicam analogs with anti-HIV activity (EC50: 20–25 µM). While the target compound’s antiviral efficacy is unknown, its pyrazolo[3,4-b]pyridine scaffold resembles the heterocyclic cores of integrase inhibitors like raltegravir, suggesting a plausible mechanism of action via metal ion chelation or DNA binding interference .

Methodological Insights from Analytical Techniques

NMR and Crystallography

The target compound’s structure elucidation would likely employ 13C NMR and X-ray crystallography, as seen in and . For example, the 15N-NMR data for pyrazoles in (δ −120 to −150 ppm) could serve as a benchmark for verifying the nitrogen environment in the pyrazolo[3,4-b]pyridine ring . Additionally, SHELX software () is widely used for refining crystal structures of such heterocycles, ensuring accurate bond-length and angle measurements .

Hydrogen Bonding and Crystal Packing

emphasizes the role of hydrogen bonds in stabilizing molecular aggregates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous benzothiazole-pyrazole hybrids are synthesized via base-catalyzed elimination of HCl, as seen in reactions involving dithiazolium intermediates and aromatic amines . Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent under reflux conditions, as demonstrated in the formation of thiadiazoles from thiosemicarbazides and aromatic acids . Optimization of solvent systems (e.g., ethanol or DMF/EtOH mixtures) and stoichiometric ratios is critical for yield improvement .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Key parameters include:

  • Base Selection : The choice of base (e.g., triethylamine or K₂CO₃) can influence elimination efficiency, as observed in dithiazolylidene pyridinamine synthesis .
  • Reflux Duration : Extended reflux times (2–3 hours) enhance cyclization efficiency for pyrazole derivatives .
  • Solvent Systems : Recrystallization from DMF/EtOH (1:1) improves purity .
  • Catalyst Screening : Palladium-catalyzed reductive cyclization methods, as explored in nitroarene reactions, may offer alternative pathways .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • HPLC : Assess purity and identify byproducts .
  • FTIR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • NMR : Resolve stereochemistry (e.g., E/Z configuration via coupling constants in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reaction mechanisms for similar benzothiazole-pyrazole hybrids?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates under varying bases to elucidate coordination effects (e.g., pyridyl nitrogen coordinating with dithiazole sulfur) .
  • Intermediate Trapping : Isolate intermediates (e.g., hydrazones or thiosemicarbazides) to confirm mechanistic pathways .
  • Computational Chemistry : Use DFT calculations to model transition states and identify rate-limiting steps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Screen derivatives against target proteins (e.g., glucose transporters or kinases) to predict binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro or isopropyl groups) with bioactivity using regression analysis .
  • ADMET Prediction : Evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize candidates .

Q. What methodologies are used to assess the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • In Vitro Assays : Measure glucose uptake in hepatocytes or antiproliferative activity in cancer cell lines (e.g., MTT assay) .
  • Enzyme Inhibition Studies : Use fluorescence-based assays to quantify inhibition of targets like kinases or oxidoreductases .
  • Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) for receptor-ligand interactions .

Contradictions and Safety Considerations

Q. How should researchers address discrepancies in reported yields for similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity, reaction atmosphere (e.g., inert gas vs. ambient), and equipment calibration .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., chlorinated impurities) and adjust stoichiometry .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
  • Emergency Procedures : Follow guidelines from safety data sheets (SDS) for spills or inhalation risks .

Tables for Key Data

Parameter Optimal Conditions Reference
Base for EliminationTriethylamine or K₂CO₃
Cyclization AgentPOCl₃ (reflux, 3 hours)
Recrystallization SolventDMF/EtOH (1:1)
Purity AssessmentHPLC (≥95% purity)

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